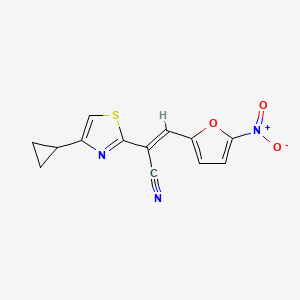

(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile

Descripción

Propiedades

IUPAC Name |

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSSSNMBILXXBL-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound shares structural similarities with other α,β-unsaturated acrylonitriles, particularly those bearing heteroaromatic substituents. Below is a comparative analysis:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 5-nitrofuran group in the target compound introduces stronger electron-withdrawing effects compared to the diphenylamino group in Compound I or the carbazole in Compound III. This may reduce the HOMO-LUMO gap (if measured) and enhance redox activity, making the target compound more reactive in charge-transfer processes .

Conformational Flexibility:

- Unlike Compound I, which exhibits anti/syn conformers due to solvent interactions, the rigid nitrofuran and thiazole groups in the target compound likely restrict conformational flexibility, favoring a single stable conformation .

Solubility and Bioactivity: The nitro group in the target compound may improve solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to the 4-fluorophenyl analog, which is more lipophilic .

Crystallographic and Computational Insights

- Packing Behavior: Compounds with diphenylamino groups (e.g., Compound I) exhibit strong π-π interactions in the solid state, whereas the target compound’s nitro and nitrile groups may promote hydrogen bonding (e.g., C≡N···H–O or N–O···H–C), though this requires experimental validation .

- DFT Calculations: For analogous compounds, DFT studies in solvents like chloroform and methanol reveal solvent-polarity-dependent stabilization of frontier orbitals. The target compound’s nitro group may amplify solvatochromic effects compared to non-nitro derivatives .

Q & A

Q. How can researchers resolve conflicting data from XRD and NMR regarding stereochemical assignments?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.